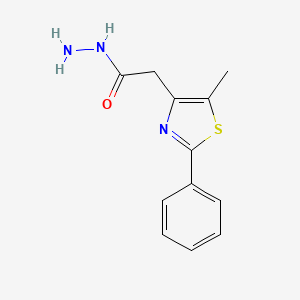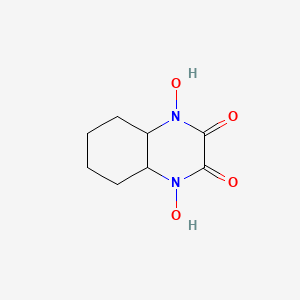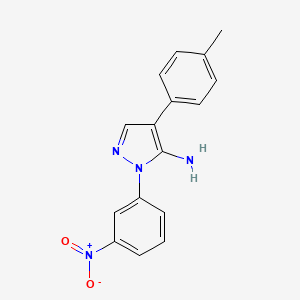
甲基利多卡因
描述
Lidocaine is a local anesthetic used in a wide variety of superficial and invasive procedures . It works by blocking nerve signals in your body . Lidocaine is also used to provide temporary relief of mild to moderate aches and pains of the muscles and joints .
Synthesis Analysis
Lidocaine can be synthesized via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene yields the ammonium salt. The reaction of this with the bifunctional α-chloroacetyl chloride leads to α-chloro-2,6-dimethylacetanilide. In the last step, diethylamine performs a nucleophilic substitution (SN2) on the remaining alkyl chloride .Molecular Structure Analysis
The molecular formula of Lidocaine is C14H22N2O . It belongs to the class of organic compounds known as acetanilides which are aromatic compounds containing a acetamide group conjugated to a phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lidocaine include the reduction of 2,6-dimethylnitrobenzene, the reaction of the resulting product with α-chloroacetyl chloride, and a nucleophilic substitution (SN2) reaction .Physical And Chemical Properties Analysis
Lidocaine is a solid at room temperature and has a molecular weight of 234.3373 g/mol . More detailed physical and chemical properties such as density, viscosity, and electrical conductivity at different temperatures, as well as thermal stability and structural properties, can be found in specialized scientific literature .科学研究应用
1. 癌症研究
甲基利多卡因,通常称为利多卡因,在癌症研究中显示出潜力。研究发现利多卡因可以去甲基化乳腺癌细胞中的脱氧核糖核酸(DNA)。这个过程可以重新激活抑癌基因并抑制肿瘤生长,这在围手术期可能具有治疗意义。例如,一项研究发现利多卡因降低了特定乳腺癌细胞系中的甲基化,并且当与化疗药物5-aza-2'-脱氧胞苷(DAC)结合时,这些去甲基化效应是叠加的(Lirk et al., 2014)。另一项研究表明,利多卡因以时间和剂量依赖的方式去甲基化乳腺癌细胞系中的DNA(Lirk et al., 2012)。此外,利多卡因已被发现通过调节GOLT1A的表达来抑制肺癌的增殖(Zhang et al., 2017)。
2. 经皮给药
利多卡因的应用延伸到经皮给药。一项研究评估了各类化学增渗剂对利多卡因在猪皮和人皮经皮给药的影响。研究发现,某些二元系统,如IPM/n-甲基吡咯烷酮(IPM/NMP),显著改善了药物的传递,为设计基于油的利多卡因经皮给药配方提供了更合理的方法(Lee et al., 2006)。
3. 抗菌特性
利多卡因还具有抗菌特性。一项研究表明,2%利多卡因/0.1%甲基对羟基苯甲酸酯对引起眼内炎的微生物表现出快速的杀菌效果。其作为结膜下麻醉的应用可能降低了玻璃体内注射后眼内炎的发生率,突显了其在眼科手术中的潜力(Tustin et al., 2014)。
4. 血管活性效应
利多卡因的血管扩张特性,尤其是在人体皮肤中,已经得到研究。研究探讨了其对一氧化氮释放和血管平滑肌β-肾上腺素受体的潜在影响,暗示了其在微血管血流反应中的作用(Newton et al., 2007)。
5. 麻醉和疼痛管理
利多卡因作为局部麻醉药物的传统用途有充分的文献支持。其在管理术后疼痛、肌筋膜疼痛以及作为增强局部麻醉作用复杂配方的一部分的应用是正在进行研究的领域(El Sholkamy et al., 2018),(Kang & Shin, 2004)。
作用机制
Lidocaine works by blocking sodium channels, thereby reducing the rate of increase of the cardiac action potential and increasing the effective refractory period . It reduces the permeability of cell membranes to sodium, which decreases membrane depolarization, blocking the propagation of the action potential, and hence decreases the neural conduction of pain stimuli .
未来方向
The use of Lidocaine continues to evolve with ongoing research. It is being explored for its potential in managing postoperative pain and achieving enhanced recovery after surgery outcomes . Its use is also being studied in the context of pronociception, often independent of severity and coexisting with surgical postoperative pain .
属性
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-diethyl-methylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-6-17(5,7-2)11-14(18)16-15-12(3)9-8-10-13(15)4;/h8-10H,6-7,11H2,1-5H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCSRAPAKCHQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1462-71-1 (iodide) | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl lidocaine | |
CAS RN |
29199-61-9 | |
| Record name | N-Methyllidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029199619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methyl lidocaine exert its anti-arrhythmic effects on the heart?
A1: Methyl lidocaine primarily affects cardiac conduction by altering the electrophysiological properties of the heart. Studies using His bundle recordings in isolated dog hearts revealed that methyl lidocaine increased both the minimal conduction time and fatigue within the atrioventricular (AV) node []. Furthermore, methyl lidocaine demonstrated a more pronounced effect on atrial and ventricular conduction compared to lidocaine, significantly increasing ventricular conduction time across all heart rates [].
Q2: How does the duration of action of methyl lidocaine compare to lidocaine in treating arrhythmias?
A3: Studies in animal models have shown that while both methyl lidocaine and lidocaine effectively suppress experimentally-induced ventricular tachycardia, methyl lidocaine exhibits a significantly longer duration of action []. Notably, continuous administration of methyl lidocaine did not produce observable signs of central nervous system (CNS) toxicity, unlike lidocaine []. This suggests that methyl lidocaine may offer a safer and longer-lasting therapeutic option for managing arrhythmias.
Q3: Does methyl lidocaine influence lysophospholipid metabolism in the heart?
A4: Interestingly, methyl lidocaine inhibits both lysophosphatidylcholine:acyl-CoA and lysophosphatidylethanolamine:acyl-CoA acyltransferase activities in the hamster heart, without affecting other lysophospholipid metabolic enzymes []. Despite this inhibition, methyl lidocaine perfusion did not alter the levels of major lysophospholipids in the heart []. These findings suggest a complex interplay between methyl lidocaine and lysophospholipid metabolism that warrants further investigation.
Q4: What unique effect do lidocaine and its derivative methyl lidocaine have on ventricular conduction that other antiarrhythmic drugs lack?
A5: Unlike quinidine, procainamide, disopyramide, which affect ventricular conduction across all coupling intervals, lidocaine and methyl lidocaine specifically slow the conduction of "mid-range extrasystoles" (MREs) with coupling intervals between 250–400 msec []. This unique effect was observed in both isolated and intact dog hearts and was exacerbated during acute myocardial ischemia []. This specific action on MRE conduction might contribute to the suppression of reentrant arrhythmias but requires further investigation.
Q5: Has deuterium labeling been utilized to investigate the metabolic pathway of methyl lidocaine?
A6: Yes, researchers have employed deuterium-labeled lidocaine, specifically lidocaine-d4 and lidocaine-d6, to study the mechanism of its oxidative N-deethylation by rat liver microsomes []. By analyzing the kinetic isotope effects, the study provided insights into the rate-determining steps of this metabolic pathway, contributing to a deeper understanding of lidocaine's pharmacokinetic profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)
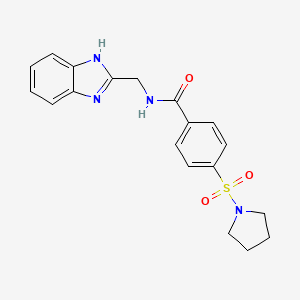
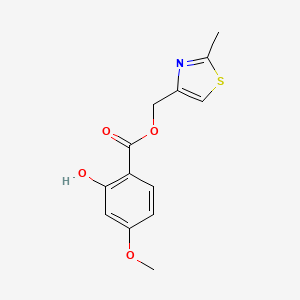
![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)
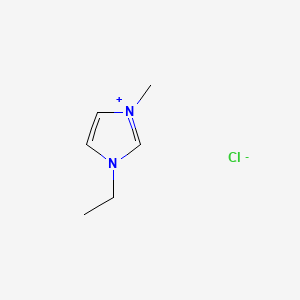
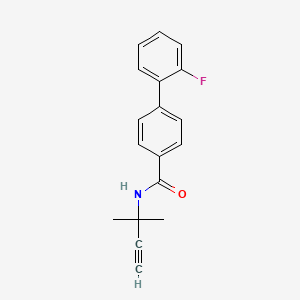
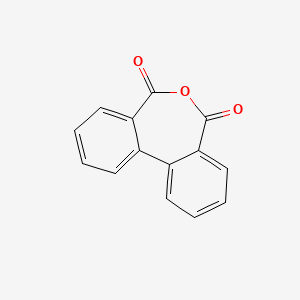

![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)
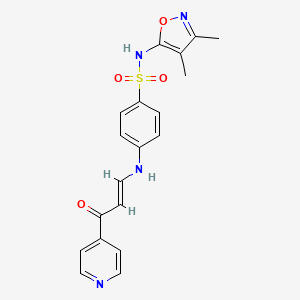
![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)
